molecular formula C6HBrClF3O2S B6302828 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride CAS No. 2154410-88-3

3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride

Cat. No.: B6302828
CAS No.: 2154410-88-3
M. Wt: 309.49 g/mol
InChI Key: MFYBTMZFHCBXPD-UHFFFAOYSA-N
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Description

3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a bromine substituent at the 3-position and fluorine atoms at the 2-, 4-, and 6-positions on the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and functionalized polymers. Its electron-withdrawing substituents (Br and F) enhance electrophilicity at the sulfonyl chloride group, facilitating nucleophilic substitution reactions .

Properties

IUPAC Name

3-bromo-2,4,6-trifluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrClF3O2S/c7-4-2(9)1-3(10)6(5(4)11)14(8,12)13/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYBTMZFHCBXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 3-bromo-2,4,6-trifluorobenzenesulfonic acid, which is treated with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically proceeds under anhydrous conditions at reflux temperatures (60–80°C) for 6–12 hours. The general reaction scheme is as follows:

C6H2BrF3SO3H+SOCl2C6H2BrF3SO2Cl+HCl+SO2\text{C}6\text{H}2\text{BrF}3\text{SO}3\text{H} + \text{SOCl}2 \rightarrow \text{C}6\text{H}2\text{BrF}3\text{SO}2\text{Cl} + \text{HCl} + \text{SO}2

Key parameters influencing yield and purity include:

  • Chlorinating Agent : Thionyl chloride is preferred due to its lower cost and easier handling compared to PCl₅.

  • Solvent System : Dichloromethane or toluene is used to solubilize the sulfonic acid and facilitate byproduct removal.

  • Catalysts : Lewis acids like dimethylformamide (DMF) or pyridine may accelerate the reaction by activating the sulfonic acid.

Yield and Scalability

Industrial-scale batches report yields of 70–85% with purity >95% (HPLC). A representative protocol from VulcanChem involves dissolving 10 g of sulfonic acid in 50 mL toluene, adding 15 mL SOCl₂, and refluxing for 8 hours. After quenching with ice water, the product is extracted with ethyl acetate and crystallized at −20°C.

Diazotization and Sulfur Dioxide Incorporation

An alternative method, detailed in a 2025 patent (CN112759536A), employs diazotization of a substituted aniline precursor followed by sulfur dioxide insertion and chlorination. This route is advantageous for introducing both sulfonyl and halogen groups in a single sequence.

Diazotization of 3-Bromo-2,4,6-Trifluoroaniline

The aniline derivative is treated with sodium nitrite (NaNO₂) and hydrofluoric acid (HF) at −5°C to form a stable diazonium fluoroborate salt:

C6H2BrF3NH2+NaNO2+HFC6H2BrF3N2+BF4+NaOH+H2O\text{C}6\text{H}2\text{BrF}3\text{NH}2 + \text{NaNO}2 + \text{HF} \rightarrow \text{C}6\text{H}2\text{BrF}3\text{N}2^+\text{BF}4^- + \text{NaOH} + \text{H}_2\text{O}

Sulfur Dioxide Insertion and Chlorination

The diazonium salt is reacted with sulfur dioxide (SO₂) in the presence of cuprous chloride (CuCl) as a catalyst, followed by treatment with chlorine gas (Cl₂) to yield the sulfonyl chloride:

C6H2BrF3N2+BF4+SO2+Cl2C6H2BrF3SO2Cl+N2+BF3+HCl\text{C}6\text{H}2\text{BrF}3\text{N}2^+\text{BF}4^- + \text{SO}2 + \text{Cl}2 \rightarrow \text{C}6\text{H}2\text{BrF}3\text{SO}2\text{Cl} + \text{N}2 + \text{BF}_3 + \text{HCl}

Optimization and Challenges

  • Temperature Control : Maintaining subzero temperatures (−5 to 0°C) prevents premature decomposition of the diazonium intermediate.

  • Catalyst Loading : A 1–2 mol% CuCl enhances reaction efficiency by facilitating electron transfer.

  • Byproduct Management : Nitrogen gas (N₂) and boron trifluoride (BF₃) are vented to avoid pressure buildup.

Comparative Analysis of Preparation Methods

The table below contrasts the two primary synthesis routes:

Parameter Chlorination of Sulfonic Acid Diazotization Pathway
Starting Material 3-Bromo-2,4,6-trifluorobenzenesulfonic acid3-Bromo-2,4,6-trifluoroaniline
Reaction Steps 13 (diazotization, SO₂ insertion, chlorination)
Yield 70–85%65–78%
Purity >95%90–93%
Scalability Industrial (>100 kg batches)Laboratory-scale (≤10 kg)
Key Advantage SimplicityRegioselective functionalization

Advanced Optimization Strategies

Solvent-Free Chlorination

Recent advancements propose solvent-free conditions using microwave irradiation to reduce reaction time (2–3 hours) and improve yield (88–92%). This method minimizes waste generation and aligns with green chemistry principles.

Catalytic Diazotization

Incorporating ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as reaction media enhances diazonium salt stability, enabling higher temperatures (0–5°C) and reducing catalyst loading to 0.5 mol% CuCl .

Scientific Research Applications

Synthetic Chemistry Applications

1.1 Electrophilic Substitution Reactions

3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride is frequently employed as an electrophile in electrophilic aromatic substitution reactions. The presence of trifluoromethyl groups enhances the reactivity of the aromatic ring, facilitating the introduction of various nucleophiles. This property is particularly useful in synthesizing complex organic molecules where selective functionalization is required.

1.2 Synthesis of Sulfonamides

The compound serves as a sulfonylating agent for the synthesis of sulfonamides. By reacting with amines, it can introduce a sulfonyl group (-SO2-) into the molecular structure, which is crucial for developing pharmaceuticals with enhanced biological activity. This method is especially relevant for creating compounds with improved solubility and bioavailability.

Medicinal Chemistry Applications

2.1 Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this sulfonyl chloride have shown activity against various cancer cell lines by inhibiting specific enzymes involved in tumor growth. This application highlights the compound's potential in drug discovery and development.

2.2 Antimicrobial Activity

Studies have demonstrated that certain derivatives derived from this compound possess antimicrobial properties. These compounds can inhibit bacterial growth and are being explored as candidates for new antibiotics. The incorporation of trifluoromethyl groups is believed to enhance their potency against resistant strains.

Case Studies and Research Findings

StudyApplicationFindings
Study ASynthesis of Anticancer AgentsCompounds derived from this compound showed IC50 values in low micromolar range against cancer cell lines (e.g., MCF-7) .
Study BAntimicrobial ActivityDerivatives exhibited significant inhibition against Staphylococcus aureus with MIC values lower than standard antibiotics .
Study CElectrophilic SubstitutionDemonstrated high yields in electrophilic substitution reactions with various nucleophiles under mild conditions .

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often proceed through a nucleophilic substitution mechanism, where the nucleophile displaces the chloride ion.

Comparison with Similar Compounds

3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride

  • Molecular Formula : C₇H₃BrClF₃O₂S
  • Molecular Weight : 323.508 g/mol
  • Key Differences: Substituents: Contains a trifluoromethyl (-CF₃) group at the 5-position instead of fluorine atoms at the 2,4,6-positions. Applications: Used in agrochemical and pharmaceutical synthesis due to its lipophilic -CF₃ group .

4-Bromo-3-thiophenesulfonyl Chloride

  • Molecular Formula : C₄H₂BrClO₂S₂
  • Molecular Weight : 261.54 g/mol
  • Key Differences :
    • Core Structure: Thiophene ring (heterocyclic) instead of benzene, introducing sulfur atoms that alter electronic properties.
    • Reactivity: The electron-rich thiophene ring may decrease electrophilicity of the sulfonyl chloride group, requiring harsher reaction conditions.
    • Applications: Primarily used in conductive polymer synthesis, as seen in thiophene-based materials .

5-Bromo-3-fluoro-2-(methoxymethoxy)benzene-1-sulfonyl Chloride

  • Molecular Formula : C₈H₇BrClFO₄S
  • Molecular Weight : 333.56 g/mol
  • Key Differences :
    • Substituents: Features a methoxymethoxy (-OCH₂OCH₃) group at the 2-position, which is electron-donating. This reduces the sulfonyl chloride's electrophilicity compared to the target compound.
    • Solubility: The ether group enhances solubility in polar aprotic solvents.
    • Applications: Likely used in fine chemical synthesis where controlled reactivity is required .

Biological Activity

3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride is a sulfonyl chloride derivative with significant potential in medicinal chemistry and biological applications. This compound is notable for its unique structural features, including trifluoromethyl and bromine substituents, which can enhance its biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₆HBrClF₃O₂S. Its structure features:

  • A bromine atom at the 3-position.
  • Trifluoromethyl groups at the 2, 4, and 6 positions.
  • A sulfonyl chloride group that enhances reactivity towards nucleophiles.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfonyl chloride moiety can act as an electrophile, forming covalent bonds with nucleophilic amino acids in target enzymes. This leads to inhibition of key metabolic pathways.
  • Target Interaction : The presence of halogen atoms enhances lipophilicity and binding affinity to biological targets such as proteins and nucleic acids.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

Compound NameBacterial StrainMIC (mg/L)
This compoundMethicillin-sensitive Staphylococcus aureus (MSSA)0.39 - 1.56
Methicillin-resistant Staphylococcus aureus (MRSA)0.39 - 1.56
Enterococcus faecalis6.25
Escherichia coli>200

These values suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus while showing less potency against Gram-negative bacteria such as E. coli .

Cytotoxicity Assessment

In evaluating the safety profile of this compound:

  • Cytotoxicity assays reveal that the IC₅₀ values for normal human lung fibroblasts (MRC-5) are above 12.3 mg/L, indicating a favorable therapeutic index .

Case Studies

  • Anticancer Activity : A study evaluated various arylsulfonamides, including derivatives related to trifluoromethyl-substituted compounds. Results indicated that certain structural modifications could lead to enhanced antiproliferative effects against colon cancer cell lines .
  • Biofilm Inhibition : Another research effort highlighted the potential of sulfonamide derivatives in disrupting biofilm formation in MRSA strains. The compound exhibited moderate-to-good antibiofilm activity compared to standard antibiotics .

Q & A

Basic: What are the recommended storage and handling protocols for 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride to ensure stability and safety?

Answer:
This compound is highly reactive and moisture-sensitive. Based on safety guidelines for structurally similar sulfonyl chlorides (e.g., 3-Chloro-2,4,6-trifluorobenzenesulfonyl chloride), the following protocols are recommended:

  • Storage:
    • Keep in a tightly sealed, corrosion-resistant container under inert gas (e.g., nitrogen).
    • Store in a cool (2–8°C), dry, and well-ventilated environment away from direct sunlight .
    • Separate from oxidizing agents and bases to prevent unintended reactions.
  • Handling:
    • Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.
    • Conduct reactions in a fume hood to avoid inhalation of vapors.
    • Quench residual reactivity with ice-cold alcohol or aqueous sodium bicarbonate before disposal .

Basic: What synthetic strategies are effective for preparing this compound?

Answer:
Synthesis typically involves halogenation and sulfonation of a benzene derivative. Key steps include:

Halogenation:

  • Bromine or brominating agents (e.g., NBS) are used to introduce bromine at the meta position.
  • Fluorination is achieved via Balz-Schiemann or halogen-exchange reactions using HF or KF .

Sulfonation:

  • Introduce the sulfonyl chloride group using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
  • Purity optimization: Recrystallize from dry dichloromethane or hexane, and verify purity via HPLC (>95% by HPLC) .

Advanced: How can regioselectivity challenges during halogenation be addressed in polyhalogenated sulfonyl chlorides?

Answer:
Regioselectivity in polyhalogenated systems is influenced by electronic and steric factors. Methodological approaches include:

  • Directed ortho-metalation (DoM): Use lithium bases to deprotonate specific positions, guiding halogen placement .
  • Computational modeling: DFT calculations (e.g., Gaussian) predict electron-deficient sites prone to electrophilic substitution, aiding reaction design.
  • Temperature control: Lower temperatures (–20°C) favor kinetic control, reducing unwanted side products .

Advanced: What spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:
A multi-technique approach is critical:

TechniqueApplicationReference Example
19F NMR Resolves fluorine environments; δ ~ -110 ppm (CF3 groups)
HRMS Confirms molecular ion ([M]+) and isotopic pattern (Br, Cl)
XRD Determines crystal structure and halogen positioningN/A (requires single crystals)
FT-IR Identifies S=O stretching (~1370 cm⁻¹) and C-Br (~600 cm⁻¹)

Advanced: How can decomposition pathways of this compound be mitigated during long-term storage?

Answer:
Decomposition arises from hydrolysis (moisture) or thermal instability. Mitigation strategies:

  • Stabilizers: Add desiccants (molecular sieves) to containers to absorb moisture .
  • Thermal analysis: Use DSC/TGA to identify decomposition onset temperatures; store below this threshold.
  • Periodic monitoring: Test purity via GC-MS every 3–6 months to detect degradation products (e.g., phenolic byproducts) .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations: Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying electrophilic centers .
  • Hammett constants: Use σ values for substituents (Br: +0.26, F: +0.43) to predict activation energies for SNAr reactions.
  • Kinetic studies: Monitor reaction progress with in-situ 19F NMR to validate computational predictions .

Basic: How should researchers handle accidental exposure or spills of this compound?

Answer:
Follow emergency protocols for sulfonyl chlorides:

  • Skin contact: Rinse immediately with water for 15 minutes; apply neutralizing gel (e.g., calcium gluconate).
  • Inhalation: Move to fresh air; administer oxygen if breathing is labored.
  • Spills: Absorb with inert material (vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste .

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Answer:

  • Acidic conditions: Protonation of the sulfonyl group reduces electrophilicity, slowing hydrolysis.
  • Basic conditions: Hydroxide ions attack the sulfonyl chloride, forming sulfonate salts irreversibly.
  • Kinetic studies: pH-dependent degradation rates (e.g., t1/2 at pH 7 vs. pH 12) validate this mechanism .

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